molecular formula C16H16N4O6S B4168139 METHYL 4-[(2-{[5-(ACETYLAMINO)-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]BENZOATE

METHYL 4-[(2-{[5-(ACETYLAMINO)-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]BENZOATE

Cat. No.: B4168139
M. Wt: 392.4 g/mol
InChI Key: RJZNPCGFXWFHHS-UHFFFAOYSA-N
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Description

METHYL 4-[(2-{[5-(ACETYLAMINO)-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]BENZOATE (hereafter referred to as the "target compound") is a structurally complex organic molecule with the molecular formula C₁₆H₁₆N₄O₆S and a molecular weight of 392.4 g/mol . Its IUPAC name reflects its key components: a benzoate ester linked via an acetyl-amino bridge to a pyrimidine ring substituted with acetylamino, hydroxy, and oxo groups, as well as a sulfanyl (-S-) moiety. This combination of functional groups confers unique chemical properties, such as hydrogen-bonding capacity (via -NH, -OH, and carbonyl groups) and redox activity (via the sulfanyl bridge), making it a subject of interest in medicinal chemistry and biochemistry .

Preliminary studies indicate modulation of enzyme activity, though specific targets remain under investigation .

Properties

IUPAC Name

methyl 4-[[2-[(5-acetamido-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O6S/c1-8(21)17-12-13(23)19-16(20-14(12)24)27-7-11(22)18-10-5-3-9(4-6-10)15(25)26-2/h3-6H,7H2,1-2H3,(H,17,21)(H,18,22)(H2,19,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJZNPCGFXWFHHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(N=C(NC1=O)SCC(=O)NC2=CC=C(C=C2)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[(2-{[5-(ACETYLAMINO)-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]BENZOATE typically involves multiple steps, starting with the preparation of the core benzoate structure. This can be achieved through esterification reactions, where benzoic acid is reacted with methanol in the presence of a strong acid catalyst like sulfuric acid.

The next step involves the introduction of the pyrimidinylthioacetyl group. This is often done through a nucleophilic substitution reaction, where a suitable pyrimidine derivative is reacted with a thioacetylating agent under basic conditions.

Finally, the acetylamino group is introduced through an acetylation reaction, where the compound is treated with acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions would be optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[({[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 4-[({[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetyl)amino]benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 4-[(2-{[5-(ACETYLAMINO)-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogues

Compound Name Molecular Formula Key Substituents Structural Differences Potential Applications
Target Compound C₁₆H₁₆N₄O₆S - Pyrimidine: 5-acetylamino, 4-hydroxy, 6-oxo
- Benzoate: Methyl ester
- Bridge: Sulfanyl-acetyl
Reference standard Enzyme modulation, metabolic pathway studies
METHYL 4-({2-[(4-METHOXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]PROPANOYL}AMINO)BENZOATE C₁₇H₁₈N₄O₆S - Pyrimidine: 4-methoxy (vs. 4-hydroxy)
- Bridge: Propanoyl (vs. acetyl)
Methoxy group enhances lipophilicity; propanoyl chain increases steric bulk Enhanced membrane permeability in drug design
ETHYL 4-({[(4-HYDROXY-6-OXO-5-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETYL}AMINO)BENZOATE C₂₁H₁₉N₃O₅S - Pyrimidine: 5-phenyl (vs. 5-acetylamino)
- Benzoate: Ethyl ester
Phenyl group introduces aromatic π-π interactions Anticancer and anti-inflammatory research
METHYL 4-{[({5-[(4-TERT-BUTYLPHENYL)SULFONYL]-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL}SULFANYL)ACETYL]AMINO}BENZOATE C₂₅H₂₈N₄O₇S₂ - Pyrimidine: 5-(4-tert-butylphenyl sulfonyl)
- Bridge: Sulfonyl-sulfanyl
Sulfonyl group increases electronegativity and hydrogen-bonding capacity Protein binding studies, kinase inhibition
METHYL 3-{[(2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-5-YL)SULFONYL]AMINO}BENZOATE C₁₄H₁₅N₃O₆S - Pyrimidine: 4-methyl, 2-hydroxy
- Benzoate: Meta-substitution (vs. para)
Methyl group alters steric hindrance; sulfonyl replaces sulfanyl Antimicrobial agent development

Key Differentiators and Implications

Substituent Effects on Bioactivity: The 4-hydroxy group on the target compound’s pyrimidine (vs. The 5-acetylamino group (absent in and ) could mimic natural nucleotide structures, facilitating interference with DNA/RNA-processing enzymes .

Bridge Modifications: The sulfanyl-acetyl bridge in the target compound (vs. sulfonyl-sulfanyl in or propanoyl in ) balances redox activity and flexibility, enabling reversible disulfide bond formation in biological systems .

Ester Group Variations :

  • Methyl vs. ethyl esters (e.g., target compound vs. ) influence metabolic stability; methyl esters are generally more resistant to esterase-mediated hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 4-[(2-{[5-(ACETYLAMINO)-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]BENZOATE
Reactant of Route 2
Reactant of Route 2
METHYL 4-[(2-{[5-(ACETYLAMINO)-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]BENZOATE

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